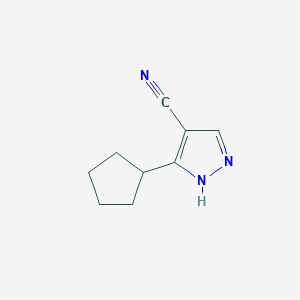

5-cyclopentyl-1H-pyrazole-4-carbonitrile

Overview

Description

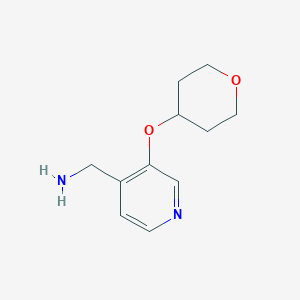

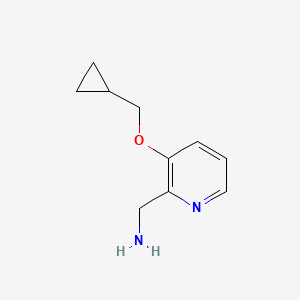

“5-cyclopentyl-1H-pyrazole-4-carbonitrile” is a chemical compound that belongs to the class of organic compounds known as phenylpyrazoles . It consists of a pyrazole bound to a cyclopentyl group .

Synthesis Analysis

The synthesis of “5-cyclopentyl-1H-pyrazole-4-carbonitrile” and its derivatives has been reported in various studies. A one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst . Another method involves the three-component cyclocondensation of aldehydes, phenyl hydrazine derivatives, and malononitrile .Molecular Structure Analysis

The molecular structure of “5-cyclopentyl-1H-pyrazole-4-carbonitrile” can be represented by the InChI code:1S/C9H12N4/c10-5-7-6-12-13(9(7)11)8-3-1-2-4-8/h6,8H,1-4,11H2 . This indicates the presence of 9 carbon atoms, 12 hydrogen atoms, and 4 nitrogen atoms in the molecule. Physical And Chemical Properties Analysis

The physical and chemical properties of “5-cyclopentyl-1H-pyrazole-4-carbonitrile” include a molecular weight of 176.22 . It is a powder at room temperature .Scientific Research Applications

Synthesis of Complex Molecules

5-cyclopentyl-1H-pyrazole-4-carbonitrile is used in the synthesis of complex molecules . A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed . This process uses alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature .

Pharmaceutical Applications

Highly functionalized pyrazole derivatives, such as 5-cyclopentyl-1H-pyrazole-4-carbonitrile, are potential biologically active scaffolds due to their wide applications in pharmaceuticals . These scaffolds have been used as analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compounds .

Inhibitors of p38 Kinase and CB1 Receptor Antagonists

These compounds are reported to have appreciable anti-hypertensive activity in vivo, and also exhibit properties such as human cannabinoid receptors (hCB1 and hCB2), inhibitors of p38 kinase and CB1 receptor antagonists .

Solvent-free Synthesis

One-pot synthesis of multicomponent pyrazole-4-carbonitrile derivatives under solvent-free condition by using engineered polyvinyl alcohol catalyst has been reported . This approach could effectively produce pyrazole products with high yields in the absence of base and solvent and in short reaction time making it a green and sustainable process .

Insecticide Synthesis

5-cyclopentyl-1H-pyrazole-4-carbonitrile is an important intermediate in the synthesis of the famous insecticide Fipronil , which is a pyrazole insecticide used for insect control worldwide .

Catalyst Testing

The compound has been used in testing the activity of SPVA, a heterogeneous acid catalyst, towards a multicomponent reaction of aromatic aldehyde, malononitrile and phenyl hydrazine . The SPVA catalyst with sufficient acidic sites displayed appreciable catalytic performance yielding 89% of the desired pyrazole product under ambient reaction conditions .

Safety and Hazards

The safety information available for “5-cyclopentyl-1H-pyrazole-4-carbonitrile” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

5-cyclopentyl-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-5-8-6-11-12-9(8)7-3-1-2-4-7/h6-7H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDQSPLNQSFYHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=C(C=NN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyclopentyl-1H-pyrazole-4-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1471756.png)